molecular formula C18H14N2O2 B12700210 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- CAS No. 112058-95-4

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl-

Cat. No.: B12700210
CAS No.: 112058-95-4
M. Wt: 290.3 g/mol
InChI Key: HJHUNLYWCZLFJZ-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures. These compounds are known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzopyran and benzodiazepine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.

    Reduction: Reduction to less oxidized forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes.

Medicine

Medically, compounds with similar structures are often investigated for their potential therapeutic effects. They may be explored as candidates for treating anxiety, epilepsy, and other neurological disorders.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the compound’s observed effects. For example, binding to GABA receptors may result in anxiolytic or sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Coumarin: A benzopyran derivative known for its anticoagulant properties.

Uniqueness

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-ethyl- stands out due to its fused benzopyran and benzodiazepine structure, which may confer unique pharmacological properties not seen in other compounds. Its specific substitution pattern and functional groups also contribute to its distinct chemical behavior.

Properties

CAS No.

112058-95-4

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

6-ethylchromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C18H14N2O2/c1-2-20-15-9-5-4-8-14(15)19-11-13-17(21)12-7-3-6-10-16(12)22-18(13)20/h3-11H,2H2,1H3

InChI Key

HJHUNLYWCZLFJZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=CC3=C1OC4=CC=CC=C4C3=O

Origin of Product

United States

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